Cas no 2877631-12-2 (4-(6-cyclopropylpyrimidin-4-yl)-1-[(4-fluorophenyl)methyl]piperazin-2-one)

4-(6-Cyclopropylpyrimidin-4-yl)-1-[(4-fluorophenyl)methyl]piperazin-2-one is a heterocyclic compound featuring a piperazinone core substituted with a cyclopropylpyrimidine moiety and a 4-fluorobenzyl group. This structure imparts potential pharmacological relevance, particularly in medicinal chemistry, where such scaffolds are often explored for their bioactivity. The cyclopropyl and fluorophenyl groups may enhance metabolic stability and binding affinity, making the compound a candidate for further investigation in drug discovery. Its well-defined molecular architecture allows for precise modifications, facilitating structure-activity relationship (SAR) studies. The compound's synthetic accessibility and modular design also support its utility as an intermediate in the development of novel therapeutic agents.
4-(6-cyclopropylpyrimidin-4-yl)-1-[(4-fluorophenyl)methyl]piperazin-2-one structure
2877631-12-2 structure
Product name:4-(6-cyclopropylpyrimidin-4-yl)-1-[(4-fluorophenyl)methyl]piperazin-2-one
CAS No:2877631-12-2
MF:C18H19FN4O
Molecular Weight:326.368067026138
CID:5327939
PubChem ID:165435179

4-(6-cyclopropylpyrimidin-4-yl)-1-[(4-fluorophenyl)methyl]piperazin-2-one 化学的及び物理的性質

名前と識別子

    • 2877631-12-2
    • AKOS040863247
    • 4-(6-cyclopropylpyrimidin-4-yl)-1-[(4-fluorophenyl)methyl]piperazin-2-one
    • F6751-4528
    • 4-(6-Cyclopropyl-4-pyrimidinyl)-1-[(4-fluorophenyl)methyl]-2-piperazinone
    • インチ: 1S/C18H19FN4O/c19-15-5-1-13(2-6-15)10-23-8-7-22(11-18(23)24)17-9-16(14-3-4-14)20-12-21-17/h1-2,5-6,9,12,14H,3-4,7-8,10-11H2
    • InChIKey: UUXZXDIMMWDHID-UHFFFAOYSA-N
    • SMILES: N1(CC2=CC=C(F)C=C2)CCN(C2C=C(C3CC3)N=CN=2)CC1=O

計算された属性

  • 精确分子量: 326.15428940g/mol
  • 同位素质量: 326.15428940g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 5
  • 重原子数量: 24
  • 回転可能化学結合数: 4
  • 複雑さ: 450
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 49.3Ų
  • XLogP3: 2.1

じっけんとくせい

  • 密度みつど: 1.325±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 569.8±50.0 °C(Predicted)
  • 酸度系数(pKa): 6.20±0.30(Predicted)

4-(6-cyclopropylpyrimidin-4-yl)-1-[(4-fluorophenyl)methyl]piperazin-2-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F6751-4528-75mg
4-(6-cyclopropylpyrimidin-4-yl)-1-[(4-fluorophenyl)methyl]piperazin-2-one
2877631-12-2
75mg
$312.0 2023-09-07
Life Chemicals
F6751-4528-10μmol
4-(6-cyclopropylpyrimidin-4-yl)-1-[(4-fluorophenyl)methyl]piperazin-2-one
2877631-12-2
10μmol
$103.5 2023-09-07
Life Chemicals
F6751-4528-1mg
4-(6-cyclopropylpyrimidin-4-yl)-1-[(4-fluorophenyl)methyl]piperazin-2-one
2877631-12-2
1mg
$81.0 2023-09-07
Life Chemicals
F6751-4528-3mg
4-(6-cyclopropylpyrimidin-4-yl)-1-[(4-fluorophenyl)methyl]piperazin-2-one
2877631-12-2
3mg
$94.5 2023-09-07
Life Chemicals
F6751-4528-30mg
4-(6-cyclopropylpyrimidin-4-yl)-1-[(4-fluorophenyl)methyl]piperazin-2-one
2877631-12-2
30mg
$178.5 2023-09-07
Life Chemicals
F6751-4528-10mg
4-(6-cyclopropylpyrimidin-4-yl)-1-[(4-fluorophenyl)methyl]piperazin-2-one
2877631-12-2
10mg
$118.5 2023-09-07
Life Chemicals
F6751-4528-20mg
4-(6-cyclopropylpyrimidin-4-yl)-1-[(4-fluorophenyl)methyl]piperazin-2-one
2877631-12-2
20mg
$148.5 2023-09-07
Life Chemicals
F6751-4528-20μmol
4-(6-cyclopropylpyrimidin-4-yl)-1-[(4-fluorophenyl)methyl]piperazin-2-one
2877631-12-2
20μmol
$118.5 2023-09-07
Life Chemicals
F6751-4528-25mg
4-(6-cyclopropylpyrimidin-4-yl)-1-[(4-fluorophenyl)methyl]piperazin-2-one
2877631-12-2
25mg
$163.5 2023-09-07
Life Chemicals
F6751-4528-40mg
4-(6-cyclopropylpyrimidin-4-yl)-1-[(4-fluorophenyl)methyl]piperazin-2-one
2877631-12-2
40mg
$210.0 2023-09-07

4-(6-cyclopropylpyrimidin-4-yl)-1-[(4-fluorophenyl)methyl]piperazin-2-one 関連文献

4-(6-cyclopropylpyrimidin-4-yl)-1-[(4-fluorophenyl)methyl]piperazin-2-oneに関する追加情報

Recent Advances in the Study of 4-(6-cyclopropylpyrimidin-4-yl)-1-[(4-fluorophenyl)methyl]piperazin-2-one (CAS: 2877631-12-2)

The compound 4-(6-cyclopropylpyrimidin-4-yl)-1-[(4-fluorophenyl)methyl]piperazin-2-one (CAS: 2877631-12-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique piperazin-2-one core and cyclopropylpyrimidine moiety, has shown promising potential in various therapeutic applications, particularly in the modulation of protein-protein interactions and kinase inhibition. Recent studies have explored its pharmacological properties, synthetic pathways, and potential as a lead compound in drug discovery.

One of the key findings in recent research is the compound's ability to selectively inhibit specific kinases involved in inflammatory and oncogenic pathways. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 4-(6-cyclopropylpyrimidin-4-yl)-1-[(4-fluorophenyl)methyl]piperazin-2-one exhibits high affinity for the JAK-STAT signaling pathway, which is implicated in autoimmune diseases and certain cancers. The study utilized X-ray crystallography to elucidate the binding mode of the compound within the kinase domain, revealing critical interactions with key amino acid residues.

In addition to its kinase inhibitory activity, recent investigations have highlighted the compound's potential as a modulator of G-protein-coupled receptors (GPCRs). A preprint article from BioRxiv (2024) reported that 4-(6-cyclopropylpyrimidin-4-yl)-1-[(4-fluorophenyl)methyl]piperazin-2-one exhibits allosteric modulation of the 5-HT2A receptor, suggesting possible applications in neuropsychiatric disorders. The study employed a combination of in vitro assays and molecular dynamics simulations to characterize the compound's effects on receptor conformation and downstream signaling.

The synthetic accessibility of 4-(6-cyclopropylpyrimidin-4-yl)-1-[(4-fluorophenyl)methyl]piperazin-2-one has also been a focus of recent research. A 2023 publication in Organic Letters detailed an optimized synthetic route that improves yield and scalability while reducing the use of hazardous reagents. The new methodology employs a one-pot cyclization strategy, which has been successfully applied to the synthesis of analogs for structure-activity relationship (SAR) studies.

Pharmacokinetic studies of 4-(6-cyclopropylpyrimidin-4-yl)-1-[(4-fluorophenyl)methyl]piperazin-2-one have revealed favorable drug-like properties, including good oral bioavailability and metabolic stability. A recent preclinical study in rodents demonstrated that the compound achieves therapeutic plasma concentrations with once-daily dosing, supporting its potential for further development. However, challenges remain in optimizing its selectivity profile to minimize off-target effects.

Looking forward, researchers are exploring the incorporation of 4-(6-cyclopropylpyrimidin-4-yl)-1-[(4-fluorophenyl)methyl]piperazin-2-one into targeted drug delivery systems. A 2024 patent application describes its conjugation to nanoparticles for enhanced tumor penetration in oncology applications. These developments underscore the compound's versatility and the growing interest in its therapeutic potential across multiple disease areas.

おすすめ記事

推奨される供給者
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd